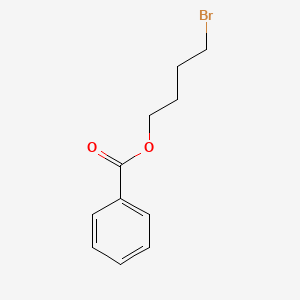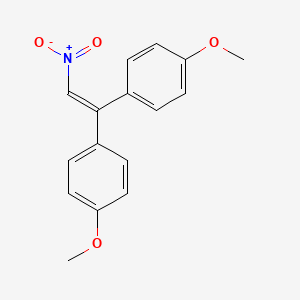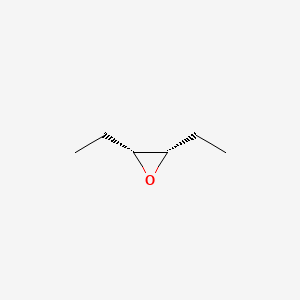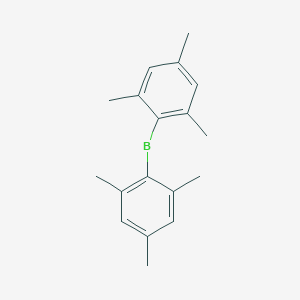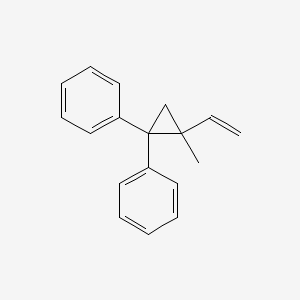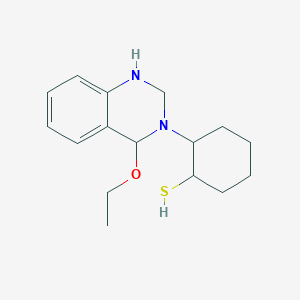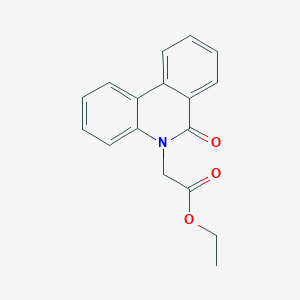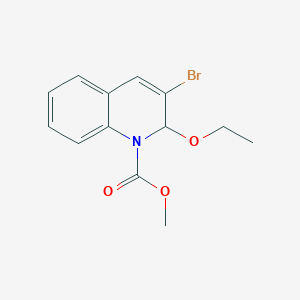
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate is a quinoline derivative Quinoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. A common synthetic route might include:
Bromination: Starting with 2-ethoxyquinoline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated product is then reacted with methanol and a suitable acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate may have applications in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate would depend on its specific interactions with molecular targets. Quinoline derivatives often interact with enzymes, receptors, or nucleic acids, affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromoquinoline-1(2h)-carboxylate
- Ethyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate
- Methyl 2-ethoxyquinoline-1(2h)-carboxylate
Uniqueness
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate is unique due to the specific combination of substituents on the quinoline ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
40448-86-0 |
|---|---|
Fórmula molecular |
C13H14BrNO3 |
Peso molecular |
312.16 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-ethoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-3-18-12-10(14)8-9-6-4-5-7-11(9)15(12)13(16)17-2/h4-8,12H,3H2,1-2H3 |
Clave InChI |
LBJLIIHYNMEQLX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(=CC2=CC=CC=C2N1C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


